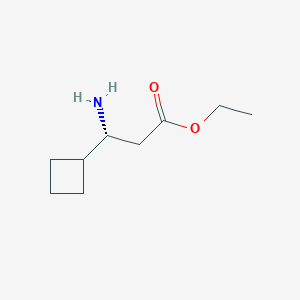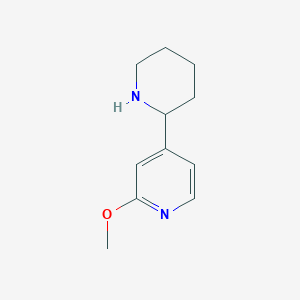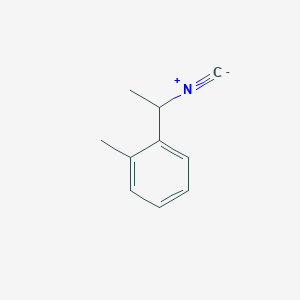
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl group, an oxo group, and a carboxamide group. It is typically found as a white to light yellow crystalline solid and is known for its stability at room temperature .
Méthodes De Préparation
The synthesis of 4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrazine derivatives with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste generation .
Analyse Des Réactions Chimiques
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazine derivatives and carboxylic acids .
Applications De Recherche Scientifique
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit the activity of certain viral polymerases, thereby preventing viral replication . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide can be compared with other similar compounds, such as:
3-Oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound lacks the methyl group present in this compound, resulting in different chemical and biological properties.
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: This compound has a similar structure but with the methyl group positioned differently, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-methyl-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-3-2-8-4(5(7)10)6(9)11/h2-3H,1H3,(H2,7,10) |
Clé InChI |
WHGCZFWSXVYSQB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C(C1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


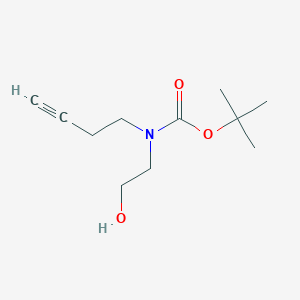
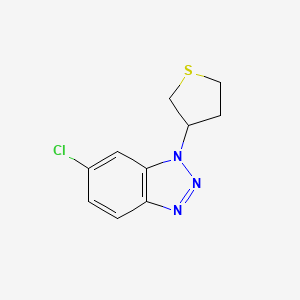
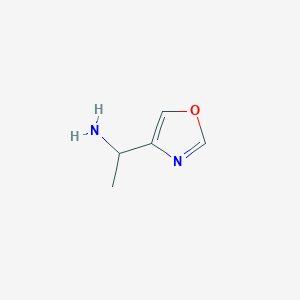


![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
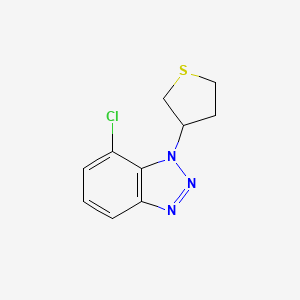
![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
![3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B13562356.png)
